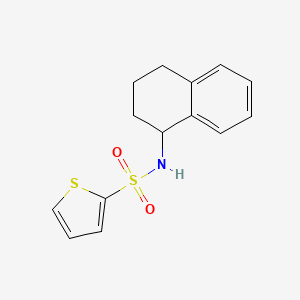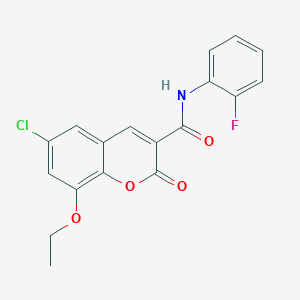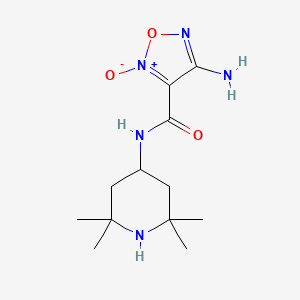![molecular formula C23H28F6N2O3 B11488919 N-(2-{4,4-dimethyl-2-[(2-methylpropyl)amino]-6-oxocyclohex-1-en-1-yl}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-methoxybenzamide](/img/structure/B11488919.png)
N-(2-{4,4-dimethyl-2-[(2-methylpropyl)amino]-6-oxocyclohex-1-en-1-yl}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{4,4-dimethyl-2-[(2-methylpropyl)amino]-6-oxocyclohex-1-en-1-yl}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-methoxybenzamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{4,4-dimethyl-2-[(2-methylpropyl)amino]-6-oxocyclohex-1-en-1-yl}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclohexenone ring: This can be achieved through a series of aldol condensation reactions, followed by cyclization.
Introduction of the hexafluoropropane group: This step often involves the use of hexafluoropropane derivatives under specific conditions to ensure selective substitution.
Attachment of the methoxybenzamide group: This final step typically involves amide bond formation using coupling reagents such as carbodiimides.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{4,4-dimethyl-2-[(2-methylpropyl)amino]-6-oxocyclohex-1-en-1-yl}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or cyclohexenone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-(2-{4,4-dimethyl-2-[(2-methylpropyl)amino]-6-oxocyclohex-1-en-1-yl}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-methoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies of enzyme inhibition or as a ligand in receptor binding assays.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-{4,4-dimethyl-2-[(2-methylpropyl)amino]-6-oxocyclohex-1-en-1-yl}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, either by inhibition or activation. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound is used as a condensing agent in peptide synthesis.
Disilane-bridged architectures: These compounds feature unique electronic structures and are used in optoelectronic materials.
Ethyl acetoacetate: Known for its keto-enol tautomerism, it is used in various organic synthesis reactions.
Uniqueness
N-(2-{4,4-dimethyl-2-[(2-methylpropyl)amino]-6-oxocyclohex-1-en-1-yl}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-methoxybenzamide stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its hexafluoropropane group, in particular, imparts high stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H28F6N2O3 |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
N-[2-[4,4-dimethyl-2-(2-methylpropylamino)-6-oxocyclohexen-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C23H28F6N2O3/c1-13(2)12-30-16-10-20(3,4)11-17(32)18(16)21(22(24,25)26,23(27,28)29)31-19(33)14-7-6-8-15(9-14)34-5/h6-9,13,30H,10-12H2,1-5H3,(H,31,33) |
InChI Key |
HQILENBQRYKESQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=C(C(=O)CC(C1)(C)C)C(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-ethoxyphenyl)-3-(4-methylphenyl)-4-(pyridin-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11488843.png)


![7-Morpholino-9-oxo-6,8-diazaspiro[4.5]dec-7-en-10-yl cyanide](/img/structure/B11488870.png)
![2-[4-Amino-6-(diethylamino)-1,3,5-triazin-2-yl]-2-methylhydrazinecarboxamide](/img/structure/B11488886.png)

![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B11488903.png)

![2-{[(4-fluorophenyl)carbonyl]amino}-5-iodo-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B11488911.png)
![Methyl 3-({3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzoate](/img/structure/B11488913.png)
![Ethyl 3-(4-methoxyphenyl)-3-({[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]carbonyl}amino)propanoate](/img/structure/B11488914.png)
![Acetamide, 2-[(pyridin-4-ylmethyl)amino]-2-thioxo-](/img/structure/B11488921.png)
![1-[4-(3-Methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B11488926.png)
